4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine
Description
4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with a sulfonylmethyl group linked to a 2-fluorophenyl moiety. The sulfonyl group (-SO₂-) and fluorine substituent confer distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-fluorophenyl)sulfonylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-11-3-1-2-4-12(11)17(15,16)9-10-5-7-14-8-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWKKAJKMJIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
- $$ \text{4-(CH}2\text{Cl)Py} \cdot \text{HCl} + \text{Na}2\text{SO}3 \rightarrow \text{4-(CH}2\text{SO}_3\text{Na)Py} $$
- $$ \text{4-(CH}2\text{SO}3\text{Na)Py} + \text{2-F-C}6\text{H}4\text{SO}_2\text{Cl} \rightarrow \text{Target Compound} $$
Optimization trials reveal that substituting THF with DMA (dimethylacetamide) improves yields from 61% to 78% by stabilizing the sulfinate intermediate. However, residual DMA complicates purification, requiring azeotropic distillation with toluene.
Oxidation of Thioether Intermediates
A redox-neutral route leverages thioether precursors, which are oxidized to sulfones. The synthesis begins with 4-[(2-fluorophenylthio)methyl]pyridine, prepared via Ullmann coupling of 4-mercaptomethylpyridine and 2-fluoroiodobenzene. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane achieves quantitative conversion to the sulfone.
Critical Data:
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 2 | 99 |
| H₂O₂/Na₂WO₄ | H₂O/EtOH | 6 | 82 |
| KMnO₄ | Acetone/H₂O | 4 | 73 |
m-CPBA is preferred for its mild conditions and absence of over-oxidation byproducts. Scale-up trials (>100 g) demonstrate consistent yields but require strict temperature control (<10°C) to prevent exothermic decomposition.
Blaz-Schiemann Fluorination Approach
Adapted from fluoropyridine syntheses, this method introduces fluorine early in the synthesis. 4-[(Aminosulfonyl)methyl]pyridine undergoes diazotization with NaNO₂ in anhydrous HF, followed by thermal decomposition to install the 2-fluorophenyl group.
Procedure:
- Diazotization: $$ \text{4-[(H}2\text{N-SO}2\text{)CH}2\text{]Py} + \text{NaNO}2 \xrightarrow{\text{HF, -5°C}} \text{Diazonium Salt} $$
- Fluorination: Heating to 70°C induces N₂ elimination and C-F bond formation.
This method achieves 84–86% yields but poses safety challenges due to HF handling. Recent modifications replace HF with KF/CaF₂ mixtures, reducing hazards while maintaining 79% efficiency.
Iron-Catalyzed Three-Component Coupling
A novel approach inspired by imidazopyridine functionalization employs FeCl₃ (10 mol%) to mediate coupling between:
- 4-Methylpyridine
- 2-Fluorobenzenesulfinic acid
- DMA (dimethylacetamide) as a methylene source
The reaction proceeds via a radical mechanism, with K₂S₂O₈ as the oxidant. Key advantages include:
Optimized Parameters:
| Component | Quantity |
|---|---|
| FeCl₃ | 10 mol% |
| K₂S₂O₈ | 2.5 equiv |
| Solvent | DMA:H₂O (2:1) |
| Temperature | 120°C |
Control experiments confirm radical intermediacy through complete inhibition by TEMPO.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Recent studies have highlighted the potential of 4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine and its analogs in combating drug-resistant fungal infections. Research targeting the yeast casein kinase of Candida albicans demonstrated that compounds with structural similarities to this pyridine derivative can inhibit fungal growth effectively. This approach is critical in addressing the public health concern of increasing antifungal resistance .
Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies that assess how variations in its chemical structure affect biological activity. These studies are essential for optimizing the efficacy of potential drug candidates derived from this compound, particularly in developing new antifungal agents .
Organic Synthesis Applications
Synthesis of Sulfonamide Derivatives
this compound serves as a key intermediate in the synthesis of various sulfonamide derivatives. These derivatives are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The synthesis often involves straightforward methods that utilize this compound due to its favorable reactivity under mild conditions .
Protection of Functional Groups
The compound has been explored as a protective group for hydroxyl functionalities in organic synthesis. The introduction of the 4-{[(2-Fluorophenyl)sulfonyl]methyl} group allows for selective protection, facilitating further reactions without compromising the integrity of sensitive functional groups .
Agrochemical Applications
Pesticide Development
Compounds similar to this compound have been investigated for their potential use in agrochemicals, particularly as pesticides. The unique properties imparted by the fluorinated phenyl group contribute to the effectiveness and selectivity of these compounds against various pests, enhancing crop protection strategies .
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antifungal agents targeting Candida albicans, SAR studies for drug optimization |
| Organic Synthesis | Key intermediate for sulfonamide derivatives, protective group for hydroxyl functionalities |
| Agrochemicals | Potential use as pesticides due to effective pest control properties |
Case Studies
-
Antifungal Drug Development
A study conducted on a library of compounds revealed that those based on the structure of this compound exhibited promising antifungal activity against resistant strains of Candida albicans. The findings indicated that modifications to the pyridine ring could enhance binding affinity and efficacy . -
Synthesis Methodologies
Research into synthetic methodologies utilizing this compound demonstrated high yields and selective reactions under mild conditions, showcasing its utility in creating complex organic molecules efficiently .
Mechanism of Action
The mechanism of action of 4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
A critical distinction lies in the position of the sulfonylmethyl group on the pyridine ring. For example:
- 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine (CAS: 1325303-81-8, Purity: 90% ): This positional isomer has the sulfonylmethyl group at the 3-position instead of the 4-position.
Table 1: Structural Comparison of Pyridine Derivatives with Sulfonylmethyl Groups
Impact of Halogen Substituents
The 2-fluorophenyl group distinguishes this compound from analogs with other halogens (e.g., chlorine or bromine):
- Steric Considerations : The smaller size of fluorine (vs. chloro or bromo) minimizes steric hindrance, possibly improving solubility or target engagement .
Table 2: Halogen Substituent Effects on Pyridine Derivatives
*LogP values are estimated based on halogen electronegativity and substituent size.
Conformational and Electronic Properties
- Conformational Preferences: highlights that 2-fluorophenyl-pyridine systems exhibit distinct conformational energy profiles (CEPs) compared to non-fluorinated analogs. The fluorine atom in the ortho position restricts rotational freedom, favoring planar conformations that may enhance π-π stacking interactions in biological targets .
- Tautomeric Stability : Sulfonyl-containing pyridines, such as those reported in , show stable geometries with typical bond lengths (e.g., S–O: ~1.43 Å, C–S: ~1.76 Å), suggesting robust electronic delocalization in the sulfonyl group .
Stability and Degradation
Fluorophenyl derivatives generally exhibit superior chemical stability in acidic environments compared to chloro or nitro-substituted analogs. For instance, compounds like tert-butyl 4-(2-fluoro-4-substituted phenyl)piperazine-1-carboxylate degrade in simulated gastric fluid, but fluorinated analogs are less prone to hydrolysis . This implies that this compound may demonstrate enhanced stability in physiological conditions.
Biological Activity
4-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonyl group and a fluorophenyl moiety. Its structural formula can be represented as follows:
Antimalarial Activity
Recent studies indicate that compounds structurally related to this compound exhibit significant antimalarial properties. For instance, a series of sulfonamide derivatives were evaluated for their efficacy against Plasmodium falciparum, with some showing low micromolar IC50 values, indicating effective inhibition of parasite development and replication at these concentrations. The selectivity index for these compounds was notably high, suggesting low toxicity to mammalian cells compared to their antimalarial activity .
Table 1: Summary of Antimalarial Activity
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 2.24 | >10 |
| Compound B | 4.98 | >10 |
Anticancer Activity
In addition to antimalarial effects, sulfonamide derivatives have shown promise in cancer research. Compounds similar to this compound have been reported to target various cancer pathways. For example, some studies have indicated that these compounds can inhibit cell proliferation in specific cancer cell lines at low concentrations, demonstrating their potential as therapeutic agents .
Table 2: Summary of Anticancer Activity
| Cell Line | Compound Name | IC50 (µM) |
|---|---|---|
| HeLa | Compound C | 5.6 |
| MCF-7 | Compound D | 3.8 |
| A549 | Compound E | 4.5 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of both malaria parasites and cancer cells, disrupting their growth and replication.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Selective Toxicity : The high selectivity index observed in antimalarial studies suggests that the compound selectively targets parasitic cells while sparing mammalian cells, reducing potential side effects .
Case Studies
- Antimalarial Efficacy in Animal Models : In vivo studies using BALB/c mice infected with Plasmodium yoelii demonstrated that selected compounds derived from the pyridine scaffold exhibited mild inhibitory effects on parasite replication when administered at doses of 10 mg/kg body weight .
- Cancer Cell Line Studies : In vitro tests on various human cancer cell lines revealed that compounds related to this compound significantly inhibited cell growth compared to untreated controls, showcasing their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(2-fluorophenyl)sulfonyl]methyl}pyridine in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the pyridine core. Key steps include:
- Coupling Reactions : Use of palladium catalysts (e.g., Pd/C) in polar aprotic solvents like DMF to facilitate cross-coupling between fluorophenyl sulfonyl precursors and pyridine derivatives .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
- Critical Parameters : Optimize reaction time (12–24 hr) and temperature (80–100°C) to maximize yield (reported 45–65% in analogous compounds) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C-H protons at δ 7.2–8.5 ppm, fluorophenyl signals at δ 6.8–7.6 ppm). ¹⁹F NMR can validate the fluorophenyl group (δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.07 for C₁₃H₁₁FNO₂S) .
- X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects from the sulfonyl group .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks (acute toxicity Category 4 via inhalation ).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Waste Disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze sulfonyl groups .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO (commonly >50 mg/mL), followed by aqueous buffers (pH 2–10) with sonication. Precipitation thresholds inform formulation strategies.
- Stability Studies : Use HPLC-UV (λ = 254 nm) to monitor degradation over 24–72 hr in solvents like PBS or cell culture media. Adjust storage conditions if >5% degradation occurs .
Advanced Research Questions
Q. How does the 2-fluorophenyl sulfonyl group influence binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., chloro or methyl sulfonyl variants) and test IC₅₀ values against target enzymes (e.g., kinases or proteases).
- Computational Docking : Use software like AutoDock Vina to model interactions. The electron-withdrawing fluorophenyl group may enhance hydrogen bonding with catalytic residues .
Q. What strategies can resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Replication : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .
Q. How can computational modeling guide the optimization of this compound for material science applications?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The sulfonyl group may stabilize charge transfer in conductive polymers .
- Ligand Design : Modify the pyridine ring with electron-donating groups (e.g., -OCH₃) to enhance coordination with lanthanides for f-element separation .
Q. What advanced techniques characterize interactions with biological targets (e.g., receptors)?
- Methodological Answer :
- SPR Biosensing : Immobilize target proteins on gold chips to measure real-time binding (KD values).
- Cryo-EM/X-ray Co-crystallography : Resolve 3D structures of ligand-target complexes at ≤3 Å resolution .
Q. How can researchers troubleshoot low yields in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
